molecular formula C24H46O4 B612319 20-(Tert-butoxy)-20-oxoicosanoic acid CAS No. 683239-16-9

20-(Tert-butoxy)-20-oxoicosanoic acid

Cat. No. B612319
CAS RN: 683239-16-9
M. Wt: 398.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

20-(Tert-butoxy)-20-oxoicosanoic acid is a chemical compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol . It is used for research purposes .

Scientific Research Applications

  • In the field of lipid peroxidation

    The study by Wilcox and Marnett (1993) explored the role of polyunsaturated fatty acid hydroperoxides in lipid peroxidation. They identified products like epoxyaryl ethers, suggesting that cyclization of intermediate alkoxyl radicals to epoxyallylic radicals is a key step in lipid peroxidation amplification (Wilcox & Marnett, 1993).

  • In colorimetric sensing

    Chahal et al. (2019) discussed the use of meso-5,10,15,20-tetrakis-3,5-di-tert-butyl-4-oxocyclohexadienylideneporphyrinogen (OxP) as a chromophore for sensing applications. They highlighted its solvatochromism and halochromism properties, useful for acidity estimation and enantiomeric excess determination in non-polar solvents (Chahal et al., 2019).

  • In food preservation

    Boyd et al. (1993) investigated the antioxidant properties of tert-butylhydroquinone in preventing oxidative rancidity in frozen cooked fish flakes. Their study demonstrated the effectiveness of this compound in inhibiting oxidation compared to other treatments (Boyd et al., 1993).

  • In the study of reaction mechanisms

    Solans and Font‐Bardia (1995) analyzed the crystal structures of compounds containing tert-butoxy groups. Their research provided insights into the structural and chemical properties of these compounds, contributing to a better understanding of their behavior in various reactions (Solans & Font‐Bardia, 1995).

  • In hepatoprotective research

    Alía et al. (2006) investigated the protective effects of quercetin, a flavonol with antioxidant properties, on HepG2 cells exposed to oxidative stress induced by tert-butyl hydroperoxide. Their findings suggest potential applications in hepatoprotection (Alía et al., 2006).

properties

IUPAC Name

20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-24(2,3)28-23(27)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(25)26/h4-21H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCDAUSILDWYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683239-16-9
Record name 20-(tert-Butoxy)-20-oxoicosanoic acid
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